

Unraveling the Architecture of Quinolactacin B: A Spectroscopic and Structural Deep Dive

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Quinolactacin B**

Cat. No.: **B1251722**

[Get Quote](#)

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the structure elucidation of **Quinolactacin B**, a novel quinolone alkaloid. This document details the spectroscopic data and experimental protocols that were instrumental in defining its molecular architecture.

Quinolactacin B, a natural product isolated from the fermentation broth of *Penicillium* sp. EPF-6, has garnered interest due to its unique heterocyclic structure and biological activity.^{[1][2]} Its core is a novel quinolone skeleton fused with a γ -lactam ring.^{[1][2]} This guide will systematically present the key data and methodologies that led to the complete structural assignment of this intriguing molecule.

Physicochemical and Spectroscopic Data

The initial characterization of **Quinolactacin B** established its fundamental properties. Its molecular formula was determined to be $C_{15}H_{16}N_2O_2$ by Fast Atom Bombardment Mass Spectrometry (FAB-MS) and further confirmed by High-Resolution Mass Spectrometry (HRMS).^[1] The molecule presents as a white powder with a melting point of 260-263 °C (decomposition). The specific rotation was measured as $[\alpha]D^{25} -120^\circ$ (c 0.1, MeOH), indicating its chiral nature.

Spectroscopic Data Summary

The structural elucidation of **Quinolactacin B** heavily relied on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. The key

quantitative data are summarized in the tables below for ease of comparison and reference.

Technique	Observed Data
Molecular Formula	C ₁₅ H ₁₆ N ₂ O ₂
Molecular Weight	256.30 g/mol
Appearance	White Powder
Melting Point	260-263 °C (dec.)
Specific Rotation	[α]D ²⁵ -120° (c 0.1, MeOH)
UV λ _{max} (MeOH)	225, 270, 280, 328 nm
IR (KBr) ν _{max}	3400, 1695, 1650, 1610 cm ⁻¹

Table 1: Physicochemical Properties of **Quinolactacin B**

Position	^{13}C Chemical Shift (δC , ppm) in DMSO-d ₆	^1H Chemical Shift (δH , ppm), Multiplicity (J in Hz) in DMSO-d ₆	Key HMBC Correlations (^1H → ^{13}C)	Key NOESY Correlations (^1H ↔ ^1H)
1	-	-	-	-
2	-	8.09 (br s, NH)	-	3-H, 1'-H, 2'-CH ₃
3	58.2 (d)	4.81 (d, 7.8)	C-2, C-3a, C-4, C-9b	2-NH, 1'-H, 2'-CH ₃
3a	129.0 (s)	-	-	-
4	176.5 (s)	-	-	-
4a	140.2 (s)	-	-	-
5	122.1 (d)	7.82 (d, 8.3)	C-4, C-6, C-8a	6-H
6	123.4 (d)	7.32 (t, 7.8)	C-5, C-7, C-8, C-8a	5-H, 7-H
7	131.9 (d)	7.62 (t, 7.8)	C-5, C-6, C-8, C-8a	6-H, 8-H
8	115.7 (d)	7.48 (d, 8.3)	C-6, C-7, C-8a	7-H
8a	138.0 (s)	-	-	-
9	164.2 (s)	-	-	-
9a	118.8 (s)	-	-	-
9b	36.0 (q)	3.84 (s, N-CH ₃)	C-4a, C-9, C-9a	5-H
1'	31.8 (d)	2.45 (m)	C-3, C-2', C-3'	2-NH, 3-H, 2'-CH ₃ , 3'-CH ₃
2'	17.5 (q)	1.14 (d, 6.8)	C-1', C-3'	2-NH, 3-H, 1'-H, 3'-CH ₃
3'	20.8 (q)	0.85 (d, 6.8)	C-1', C-2'	1'-H, 2'-CH ₃

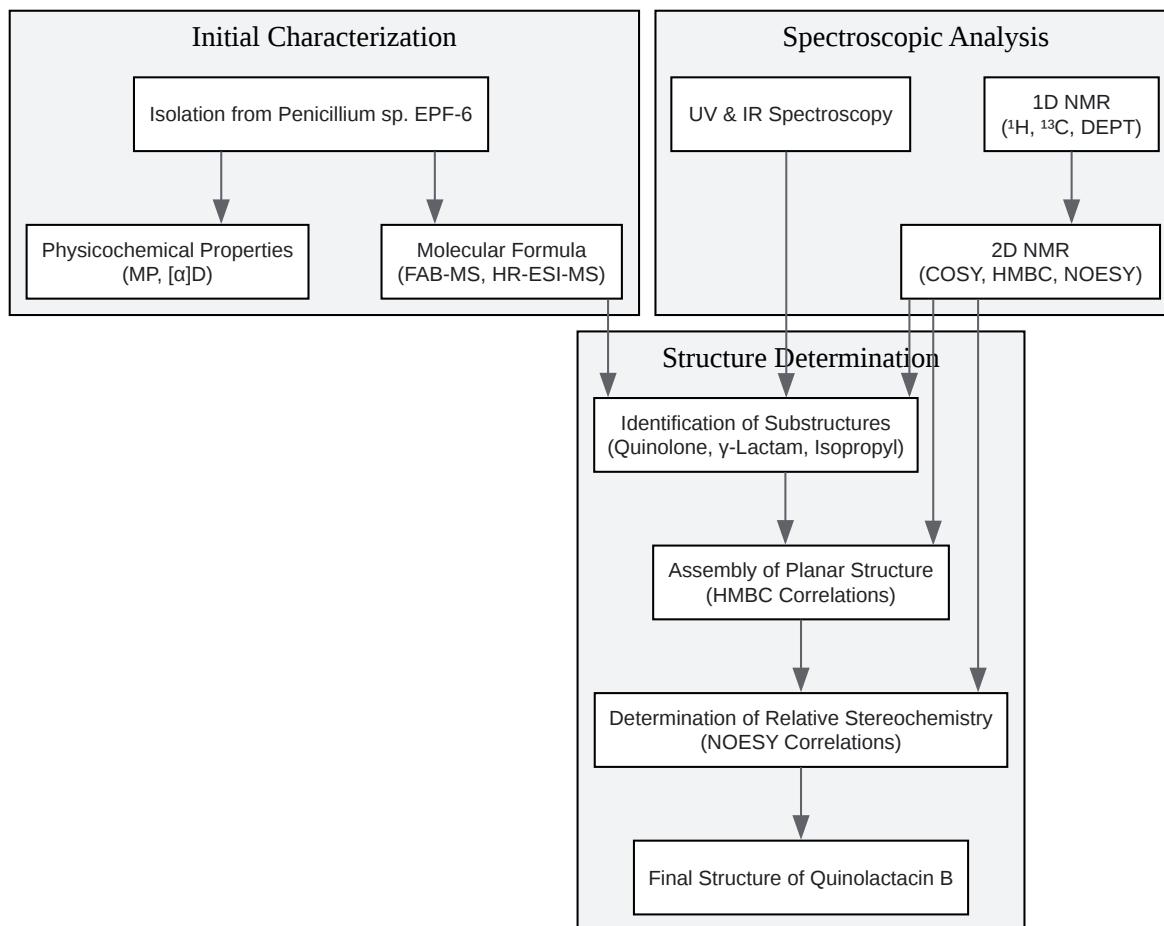
Table 2: ^1H and ^{13}C NMR Spectroscopic Data for **Quinolactacin B** (in DMSO-d_6) and Key 2D NMR Correlations

Experimental Protocols

The successful elucidation of **Quinolactacin B**'s structure was contingent on meticulous experimental procedures for its isolation and characterization.

Isolation of Quinolactacin B

- **Fermentation:** *Penicillium* sp. EPF-6 was cultured in a suitable broth medium. The fermentation was carried out under controlled conditions of temperature, pH, and aeration to optimize the production of secondary metabolites.
- **Extraction:** The culture broth was filtered to separate the mycelium from the supernatant. The supernatant was then extracted with an organic solvent, typically ethyl acetate, to partition the organic compounds.
- **Chromatographic Purification:** The crude ethyl acetate extract was subjected to a series of chromatographic techniques for purification. This multi-step process involved:
 - **Silica Gel Column Chromatography:** The crude extract was first fractionated on a silica gel column using a gradient elution system of n-hexane and ethyl acetate.
 - **Sephadex LH-20 Column Chromatography:** Fractions containing **Quinolactacin B** were further purified on a Sephadex LH-20 column using methanol as the eluent.
 - **Preparative High-Performance Liquid Chromatography (HPLC):** The final purification was achieved using preparative HPLC on a reversed-phase column (e.g., ODS) with a suitable mobile phase, such as a mixture of acetonitrile and water, to yield pure **Quinolactacin B**.


Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, DEPT, COSY, HMBC, and NOESY spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated dimethyl sulfoxide (DMSO-d_6) as the solvent.

- ^1H and ^{13}C NMR: Standard pulse sequences were used to acquire one-dimensional spectra to identify the proton and carbon environments.
- COSY (Correlation Spectroscopy): This experiment was used to establish ^1H - ^1H spin-spin coupling networks, identifying adjacent protons.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment was crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helped in connecting different structural fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provided information about the spatial proximity of protons, which was essential for determining the relative stereochemistry of the molecule.
- Mass Spectrometry:
 - FAB-MS (Fast Atom Bombardment Mass Spectrometry): This technique was initially used to determine the molecular weight of **Quinolactacin B**.
 - HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): This was used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
- UV-Vis Spectroscopy: The UV spectrum was recorded in methanol to identify the chromophores present in the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum was recorded using a KBr pellet to identify the functional groups present, such as carbonyls and N-H bonds.

Structure Elucidation Workflow and Key Correlations

The elucidation of the planar structure and relative stereochemistry of **Quinolactacin B** was a systematic process involving the integration of data from various spectroscopic experiments.

[Click to download full resolution via product page](#)

Caption: Workflow for the structure elucidation of **Quinolactacin B**.

The key to assembling the molecular puzzle of **Quinolactacin B** lay in the interpretation of the 2D NMR data. The HMBC correlations were pivotal in connecting the quinolone core, the γ -lactam ring, and the isopropyl group. For instance, the correlation between the N-methyl protons (δH 3.84) and carbons C-4a, C-9, and C-9a confirmed the position of the methyl group on the quinolone nitrogen. Similarly, correlations from the protons of the isopropyl group to the methine carbon of the lactam ring established their connectivity.

The relative stereochemistry at the chiral centers was determined through NOESY experiments. Significant Nuclear Overhauser Effects (NOEs) were observed between the proton at position 3 (3-H) and the protons of the isopropyl group (1'-H and 2'-CH₃), as well as the amide proton (2-NH). These spatial correlations indicated that these groups are on the same face of the γ-lactam ring.

Caption: Key 2D NMR correlations for **Quinolactacin B** structure.

Conclusion

The structure of **Quinolactacin B** was unequivocally established through a combination of meticulous isolation techniques and comprehensive spectroscopic analysis. The detailed ¹H and ¹³C NMR data, in conjunction with 2D NMR experiments like COSY, HMBC, and NOESY, provided the necessary information to determine the connectivity and relative stereochemistry of this novel fungal metabolite. This foundational knowledge is critical for further research into its biological activities and potential applications in drug development. The enantioselective total synthesis of (S)-(-)-quinolactacin B has further confirmed the absolute configuration of the natural product.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinolactacins A, B and C: novel quinolone compounds from *Penicillium* sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unraveling the Architecture of Quinolactacin B: A Spectroscopic and Structural Deep Dive]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1251722#quinolactacin-b-structure-elucidation-and-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com